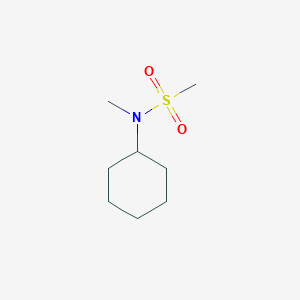
Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, also known as THPP-1, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. THPP-1 has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins, including DNA topoisomerase II and tubulin. Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting DNA topoisomerase II. Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has also been shown to inhibit the polymerization of tubulin, which is essential for cell division.
Biochemical and Physiological Effects:
Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has been shown to have anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate also has limitations, including its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential applications in various fields. Additionally, the development of Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate derivatives with improved solubility and potency could enhance its potential as a therapeutic agent.
Méthodes De Synthèse
Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate can be synthesized through various methods, including a one-pot synthesis method and a multistep synthesis method. The one-pot synthesis method involves the reaction of ethyl 6-bromo-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate with 2,3-dimethoxybenzaldehyde in the presence of a base and a solvent. The multistep synthesis method involves the reaction of ethyl 6-bromo-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate with various reagents, including 2,3-dimethoxybenzaldehyde, followed by purification steps.
Applications De Recherche Scientifique
Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has potential applications in various fields, including medicine, agriculture, and material science. In medicine, Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In agriculture, Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has been shown to have potential use as a herbicide by inhibiting the growth of weeds. In material science, Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has been shown to have potential use as a building block for the synthesis of functional materials, such as liquid crystals.
Propriétés
Nom du produit |
Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate |
|---|---|
Formule moléculaire |
C16H19F3N2O6 |
Poids moléculaire |
392.33 g/mol |
Nom IUPAC |
ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate |
InChI |
InChI=1S/C16H19F3N2O6/c1-4-27-13(22)10-11(8-6-5-7-9(25-2)12(8)26-3)20-14(23)21-15(10,24)16(17,18)19/h5-7,10-11,24H,4H2,1-3H3,(H2,20,21,23) |
Clé InChI |
NIJSHWGTKMTGBK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=C(C(=CC=C2)OC)OC |
SMILES canonique |
CCOC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=C(C(=CC=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one](/img/structure/B241676.png)

![Quinazolino[4,3-b]quinazolin-8-one](/img/structure/B241683.png)




![4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)
![1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine](/img/structure/B241706.png)
![1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B241708.png)
![2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile](/img/structure/B241713.png)


